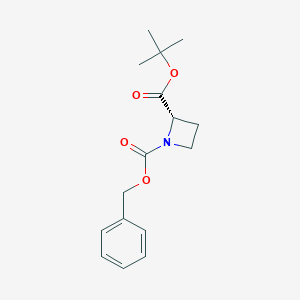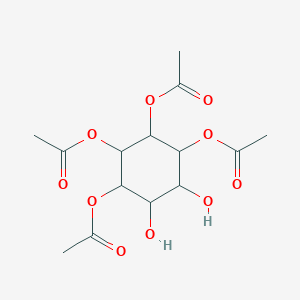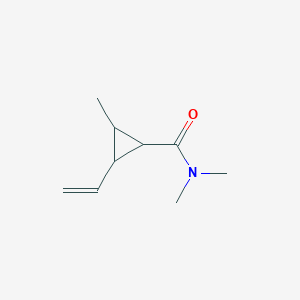
Benzyl 3-(dibenzylamino)-2-fluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Benzyl 3-(dibenzylamino)-2-fluoropropanoate involves complex organic reactions, including alkylation and esterification processes. A study by Reetz, Drewes, and Schwickardi (2003) elaborates on the preparation of enantiomerically pure α-N,N-dibenzylamino aldehydes, using Benzyl 3-(dibenzylamino)-2-fluoropropanoate as an intermediate. The process includes steps such as N-alkylation and O-alkylation, indicating the compound's role in synthesizing more complex organic molecules (Reetz, Drewes, & Schwickardi, 2003).
Molecular Structure Analysis
The molecular structure of Benzyl 3-(dibenzylamino)-2-fluoropropanoate features significant interactions that contribute to its stability and reactivity. Simone et al. (1996) described the crystal structure of a related compound, highlighting the importance of dihedral angles and hydrogen bonding in determining molecular conformation (Simone et al., 1996).
Chemical Reactions and Properties
The compound participates in various chemical reactions, showcasing its versatility in organic synthesis. Hasegawa, Ikeda, and Yamazaki (2001) discussed a [2+2] photocycloaddition reaction involving Benzyl 3-(dibenzylamino)-2-fluoropropanoate, emphasizing the role of weak intermolecular interactions in the efficiency of solid-state photoreactions (Hasegawa, Ikeda, & Yamazaki, 2001).
Physical Properties Analysis
The physical properties of Benzyl 3-(dibenzylamino)-2-fluoropropanoate, such as melting and boiling points, solubility, and density, are crucial for its handling and application in various organic synthesis processes. However, specific studies focusing on these properties were not identified in the current search, suggesting an area for future research.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other substances, define the compound's utility in synthetic chemistry. The study by Crich, Li, and Shirai (2009) introduces a novel protecting group strategy, demonstrating the compound's utility in complex organic synthesis processes (Crich, Li, & Shirai, 2009).
Scientific Research Applications
1. Neuroscience and Pharmacology
Research has delved into the neurological implications and pharmacological potentials of compounds structurally related to Benzyl 3-(dibenzylamino)-2-fluoropropanoate. For instance, studies on N-benzyl substituted derivatives of hallucinogens have provided insights into their behavioral and pharmacological properties, revealing the potent activation of specific receptors in the brain, and highlighting the potential of these compounds for further neurological research (Halberstadt & Geyer, 2014).
2. Chemistry and Biochemistry
The chemical properties and metabolic fate of Benzyl 3-(dibenzylamino)-2-fluoropropanoate and its derivatives have been a subject of study. Research has explored the metabolic pathways and the formation of specific metabolites following administration, shedding light on the chemical behavior and potential biomedical applications of these compounds (Blackledge, Nicholson, & Wilson, 2003).
3. Medical Imaging and Diagnostics
Compounds related to Benzyl 3-(dibenzylamino)-2-fluoropropanoate have been evaluated for their potential in medical imaging, particularly in positron emission tomography (PET) for solid tumors. Studies have synthesized and assessed the efficacy of fluorine-containing benzamide analogs, highlighting their high tumor uptake and providing valuable insights for the development of diagnostic tools (Tu et al., 2007).
properties
IUPAC Name |
benzyl 3-(dibenzylamino)-2-fluoropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO2/c25-23(24(27)28-19-22-14-8-3-9-15-22)18-26(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZWKAWTHAMCLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)OCC3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester](/img/structure/B16916.png)




![4-Nitrobenzo[D]thiazol-2-OL](/img/structure/B16928.png)


![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)




